2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine
Description
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine is a pyridine derivative featuring a tert-butylthio (-S-tBu) group at the 2-position and a pyrrolidin-2-yl substituent at the 5-position. The tert-butylthio group contributes steric bulk and electron-donating properties via sulfur’s lone pairs, while the pyrrolidine ring introduces a secondary amine capable of hydrogen bonding.
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-12-7-6-10(9-15-12)11-5-4-8-14-11/h6-7,9,11,14H,4-5,8H2,1-3H3 |
InChI Key |
WOSVIOKVCXISDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for tert-Butylthio Group Introduction
The tert-butylthio group at position 2 is typically introduced via nucleophilic aromatic substitution (SNAr). A halogenated pyridine precursor, such as 2-chloro-5-bromopyridine, reacts with tert-butylthiol under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates deprotonation of the thiol, enhancing its nucleophilicity. For example, in a protocol adapted from CN114195759A, methyl 6-methylnicotinate undergoes substitution with vinylpyrrolidone using NaH in toluene, achieving a 50% yield after purification.
Key Variables :
Palladium-Catalyzed Amination for Pyrrolidine Attachment
Introducing the pyrrolidine moiety at position 5 often employs palladium-catalyzed cross-coupling. A Buchwald-Hartwig amination using 5-bromo-2-(tert-butylthio)pyridine and pyrrolidine in the presence of Pd(OAc)₂/XPhos achieves C–N bond formation. This method, inspired by CN110981779B, leverages catalytic systems optimized for secondary amines. For instance, a reaction at 100°C for 24 hours with 5 mol% Pd catalyst yields 65–75% of the desired product after column chromatography.
Catalytic System Optimization :
Alternative Methods: Grignard Reagent Approaches
Reaction Condition Optimization
Solvent and Base Selection
Solvent Effects :
-
DMF/DMSO : Enhance SNAr reactivity but complicate purification due to high boiling points.
-
Toluene/THF : Favor coupling reactions by stabilizing palladium intermediates.
Base Compatibility :
Temperature and Catalytic Systems
Temperature Profiles :
Catalyst Loading :
Purification and Characterization Techniques
Purification Methods :
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) isolates the product.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
Characterization :
-
NMR : ¹H NMR (CDCl₃) shows distinct signals for tert-butylthio (δ 1.45 ppm, singlet) and pyrrolidine protons (δ 2.70–3.10 ppm).
-
HPLC : C18 column with acetonitrile/water (60:40) confirms >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr + Coupling | NaH, DMF, 110°C, Pd/XPhos | 62 | 98.5 | |
| Grignard Addition | THF, Mg, 25°C | 55 | 97.2 | |
| One-Pot Cyclization | HCl, 88°C, NaBH₄ | 48 | 96.8 |
Steric Hindrance : The tert-butylthio group impedes pyrrolidine introduction at position 5, necessitating optimized catalytic systems.
Scalability : Flow microreactors, as hinted in CN114195759A, could enhance throughput and reduce reaction times.
Enantioselectivity : Chiral ligands or enzymatic resolution (e.g., imine reductases) may address racemization in pyrrolidine synthesis .
Chemical Reactions Analysis
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development: Its unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the pyrrolidin-2-yl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 2-Chloro-5-trifluoromethylpyridine (): The chloro and trifluoromethyl groups are electron-withdrawing, deactivating the pyridine ring toward electrophilic substitution. In contrast, the tert-butylthio group in the target compound donates electron density through sulfur, activating the ring.
- tert-Butyl Nicotinate Derivatives (): The tert-butyl ester group is electron-withdrawing, unlike the electron-donating tert-butylthio group. The cyano and amino substituents in these derivatives increase polarity, contrasting with the pyrrolidine’s hydrogen-bonding capability .
Impact of Pyrrolidine vs. Other Heterocycles
- 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine Derivatives (): Pyrrolidine rings in such compounds enhance conformational rigidity and bioavailability. The target compound’s pyrrolidin-2-yl group may improve binding to biological targets compared to non-cyclic substituents (e.g., trifluoromethyl in ) .
Physical and Pharmacological Properties
| Compound | Substituents | logP | Key Features |
|---|---|---|---|
| Target Compound | 2-S-tBu, 5-pyrrolidin-2-yl | ~3.5* | High lipophilicity, hydrogen-bonding capability |
| 2-Chloro-5-trifluoromethylpyridine | 2-Cl, 5-CF3 | ~2.8 | Electron-withdrawing, low steric bulk |
| 2-Fluoro-5-(methylthio)pyridine | 2-F, 5-SMe | ~2.1 | Moderate lipophilicity, smaller thioether |
| 5-(2-Pyridyl)-1H-tetrazole | 2-Tetrazole | ~1.5 | Acidic, polar, bioisostere for carboxylates |
*Estimated based on substituent contributions.
Key Research Findings
- Biological Relevance : The pyrrolidine moiety in the target compound may enhance blood-brain barrier penetration compared to derivatives with trifluoromethyl or tetrazole groups .
- Stability : The tert-butylthio group offers superior oxidative stability over smaller thioethers (e.g., methylthio in ), critical for prolonged shelf life .
- Synthetic Yield : Multi-step syntheses for analogous compounds (e.g., ) achieve ~70–90% yields at optimized steps, suggesting feasible scalability for the target compound .
Biological Activity
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This compound features a unique structural arrangement combining a pyridine ring with a tert-butylthio group and a pyrrolidine moiety, leading to diverse interactions with biological targets.
- Molecular Formula : C_{12}H_{16}N_{2}S
- Molecular Weight : Approximately 236.38 g/mol
The presence of sulfur and nitrogen in its structure contributes to its chemical reactivity and potential biological activity, particularly in modulating enzyme activity and receptor interactions .
Research indicates that this compound can interact with various molecular targets, influencing pathways relevant to pain modulation and other physiological processes. Its structural features may enhance binding affinity to specific receptors, making it a candidate for drug discovery aimed at therapeutic applications .
Potential Biological Targets
- Transient Receptor Potential Vanilloid 1 (TRPV1) :
- Enzymatic Modulation :
- The compound may modulate the activity of various enzymes, potentially affecting metabolic pathways associated with pain and inflammation .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential applications in pharmacology.
Case Study: Analgesic Efficacy
A specific study examined the analgesic efficacy of related thio-pyridine compounds, demonstrating that certain analogues exhibited high potency as TRPV1 antagonists. For instance, compounds similar to this compound showed effective inhibition of capsaicin-induced pain responses in animal models .
Structure-Activity Relationship (SAR)
The investigation into the SAR of thio derivatives has revealed that modifications in the alkyl chain length and branching can significantly influence biological activity. For example, compounds with longer alkyl chains or different substituents demonstrated varied binding affinities and potencies against TRPV1 .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Isopropylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine | Similar pyridine and pyrrolidine structure | Different alkyl substitution affects reactivity |
| 5-(n-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine | Same core structure with a longer chain | Variations in solubility and binding affinity |
| 5-(Phenylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine | Contains a phenyl group | Potentially different interactions with biological targets |
The distinct substitution pattern of this compound imparts unique chemical and biological properties, enhancing its effectiveness in targeted applications within medicinal chemistry .
Q & A
(Basic) What synthetic strategies are employed for the preparation of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine?
Methodological Answer:
The synthesis typically involves cross-coupling reactions or nucleophilic substitution to introduce the tert-butylthio and pyrrolidinyl groups onto the pyridine core. For example:
- Negishi cross-coupling (palladium-catalyzed) can attach aryl/heteroaryl groups to pyridine intermediates, as demonstrated in analogous pyridine derivatives .
- Thiolation of a halogenated pyridine precursor (e.g., 5-bromo-2-chloropyridine) using tert-butylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- The pyrrolidine ring may be introduced via reductive amination or cyclization of appropriate precursors, followed by protection/deprotection steps to ensure regioselectivity .
(Basic) What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butylthio at C2, pyrrolidine at C5). The tert-butyl group shows a singlet at ~1.3 ppm, while pyrrolidine protons appear as multiplet signals between 1.5–3.5 ppm .
- X-ray Crystallography : Resolves spatial conformation, particularly the chair/boat conformation of the pyrrolidine ring and steric effects from the tert-butylthio group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 265.17 for C₁₃H₂₀N₂S) .
(Advanced) How can researchers optimize the Negishi cross-coupling step to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for better activity. Evidence shows PdCl₂(dppf) enhances coupling efficiency in sterically hindered pyridines .
- Solvent Selection : Use anhydrous THF or dioxane to minimize side reactions. Strict exclusion of moisture/oxygen is critical for air-sensitive reagents (e.g., tert-butyllithium) .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of the tert-butylthio group. Monitor progress via TLC (hexane:EtOAc 4:1) .
(Advanced) How to resolve contradictions in spectral data interpretation for the pyrrolidine ring conformation?
Methodological Answer:
- Variable-Temperature NMR : Assess dynamic equilibria between chair and twist-boat conformations. For example, coalescence temperatures near −40°C indicate rapid interconversion .
- DFT Calculations : Use Gaussian or ORCA software to model energy-minimized conformers. Compare computed ¹H NMR shifts with experimental data to validate the dominant conformation .
- NOESY Experiments : Detect spatial proximity between pyrrolidine protons and pyridine H6 to confirm ring puckering .
(Advanced) What computational approaches predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like G protein-coupled receptors (GPCRs) or kinases. The pyrrolidine nitrogen may form hydrogen bonds with catalytic residues, while the tert-butylthio group contributes to hydrophobic interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite. Compare with known bioactive pyridine derivatives .
- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability, suggesting CNS activity potential .
(Advanced) How to address low yields in tert-butylthio group installation?
Methodological Answer:
- Alternative Thiolating Agents : Replace tert-butylthiol with tert-butyl disulfide (TBDS) in the presence of a reducing agent (e.g., NaBH₄) to mitigate oxidation side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving efficiency .
- Purification via Flash Chromatography : Use silica gel with a gradient of hexane:EtOAc (8:1 to 4:1) to isolate the product from disulfide byproducts .
(Basic) What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of volatile byproducts .
- Storage : Keep under nitrogen at 2–8°C in amber glass to prevent degradation. Desiccate to avoid hydrolysis of the tert-butylthio group .
- Spill Management : Neutralize with activated charcoal, then dispose as hazardous waste .
(Advanced) How does steric hindrance from the tert-butylthio group influence reactivity?
Methodological Answer:
- Kinetic Studies : Compare reaction rates of 2-(tert-butylthio)pyridine vs. 2-methylthiopyridine in SNAr reactions. Steric bulk reduces nucleophilic attack at C2, directing reactivity to C4/C6 positions .
- X-ray Analysis : Reveals distorted dihedral angles (e.g., 85° between pyridine and tert-butylthio), limiting π-π stacking interactions .
- Computational Modeling : Calculate steric maps (e.g., using SambVca) to quantify buried volume (%Vbur = ~35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
